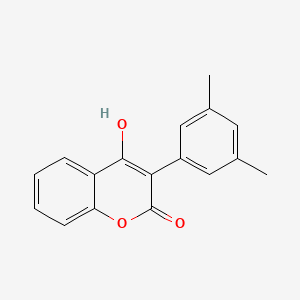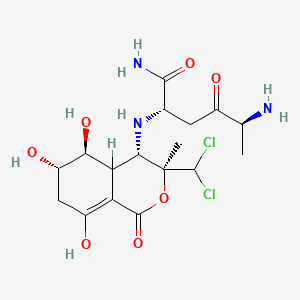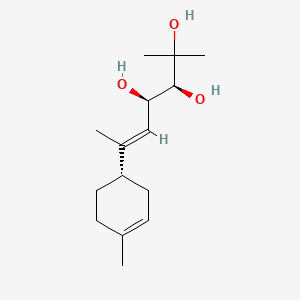
ZINC36617540
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ZINC36617540 is a novel Nef Protein Inhibitor; Anti-HIV.
Applications De Recherche Scientifique
Chemistry and Biology Interface
ZINC36617540, as part of the ZINC database, serves as a vital resource for ligand discovery. It contains millions of commercially available molecules for biological applications, facilitating searches by various parameters and allowing for custom subset creation for docking and purchase (Irwin et al., 2012).
Biodegradable Metals in Biomedicine
Zinc, a promising biodegradable metal, addresses core engineering challenges in biomedical implant applications. It's researched for its mechanical properties, biodegradability, and biocompatibility, influencing future studies in biodegradable zinc (Venezuela & Dargusch, 2019).
Nanotechnology and Material Science
ZnO tetrapod materials are significant for their multi-functionality in various fields like physics, chemistry, and biomedical engineering. The tetrapod-shaped ZnO (T-ZnO) demonstrates remarkable properties and applications in nanoelectronics, sensing devices, and biomedical engineering (Mishra & Adelung, 2017).
Biomedical Applications
Zinc oxide nanoparticles (ZnO NPs) are increasingly used in biomedical fields for their biocompatibility, low toxicity, and potential in anticancer and antibacterial fields. Their properties make them suitable for applications like bioimaging and antidiabetic treatment (Jiang, Pi, & Cai, 2018).
Bioabsorbable Stents
Zinc's physiological relevance and behavior promote healthy vessels, making it an excellent material for bioabsorbable cardiac stents. It combines beneficial properties of iron and magnesium in stent materials (Bowen, Drelich, & Goldman, 2013).
Environmental and Life Sciences
Zinc isotopes have been used in environmental studies, indicating significant fractionation in various biological and chemical processes. They serve as valuable biogeochemical tracers, with applications in elucidating sources of atmospheric particles and contamination (Cloquet, Carignan, Lehmann, & Vanhaecke, 2008).
Semiconducting and Piezoelectric Applications
Zinc oxide's semiconducting and piezoelectric properties make it a key material in electronics and photonics. Its use in devices like transistors, photodetectors, LEDs, and laser diodes is significant (Wang et al., 2004).
Nanotechnology Growth Methods
Research on ZnO nanostructures has inspired new applications in various nanotechnology fields. Understanding growth methods, such as vapor–liquid–solid and hydrothermal-based chemical approach, is crucial for synthesizing high-quality ZnO nanostructures (Gómez & Tigli, 2013).
Astronomy and Astrophysics
Zinc's role in astronomy and astrophysics, particularly in stellar atmosphere dynamics and cosmology, is underscored by studies focusing on zinc lines of astrophysical interest. Improved measurements have enhanced our understanding of these lines and their implications (Gullberg & Litzén, 2000).
Tissue Engineering
ZnO nanostructures have been extensively applied in tissue engineering. Their ability to promote cell growth and differentiation, along with antibacterial properties, make them valuable in various biomedical contexts like osteogenesis and angiogenesis (Laurenti & Cauda, 2017).
Propriétés
Numéro CAS |
1174905-91-9 |
|---|---|
Nom du produit |
ZINC36617540 |
Formule moléculaire |
C21H17N5O |
Poids moléculaire |
355.401 |
Nom IUPAC |
2-Methyl-3-[(E)-(N-phenylanilino)diazenyl]quinazolin-4-one |
InChI |
InChI=1S/C21H17N5O/c1-16-22-20-15-9-8-14-19(20)21(27)25(16)23-24-26(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3/b24-23+ |
Clé InChI |
TVHWTBCSWIJFSJ-WCWDXBQESA-N |
SMILES |
O=C1N(/N=N/N(C2=CC=CC=C2)C3=CC=CC=C3)C(C)=NC4=C1C=CC=C4 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ZINC36617540 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-N-[(3S,4R,4aR,6S)-3-(dichloromethyl)-6,8-dihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide](/img/structure/B611872.png)
![2-(5,6-Difluoro-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)butanoic acid](/img/structure/B611880.png)


![4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one](/img/structure/B611886.png)